
Methyl 2-methyl-2-(tributylstannyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2-(tributylstannyl)propanoate is an organotin compound that belongs to the class of esters It is characterized by the presence of a tin atom bonded to three butyl groups and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(tributylstannyl)propanoate can be synthesized through a Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction scheme is as follows:
[ \text{R-SnBu}_3 + \text{R’-X} \rightarrow \text{R-R’} + \text{Bu}_3\text{SnX} ]
In this case, the organotin compound is this compound, and the organic halide can be a variety of halogenated compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-2-(tributylstannyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-2-(tributylstannyl)propanoate involves the formation of a palladium complex during the Stille coupling reaction. The palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the coordination of the palladium catalyst with the reactants and the subsequent oxidative addition and reductive elimination steps.
Comparación Con Compuestos Similares
Methyl 2-methyl-2-(tributylstannyl)propanoate can be compared with other organotin compounds such as:
Methyl 2-methyl-2-(trimethylstannyl)propanoate: Similar structure but with trimethyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triphenylstannyl)propanoate: Contains triphenyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triethylstannyl)propanoate: Contains triethyl groups instead of tributyl groups.
The uniqueness of this compound lies in its specific reactivity and the stability of the tributyl groups, which make it suitable for a wide range of applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
85267-27-2 |
|---|---|
Fórmula molecular |
C17H36O2Sn |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
YHIKYRJCDFDFGT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


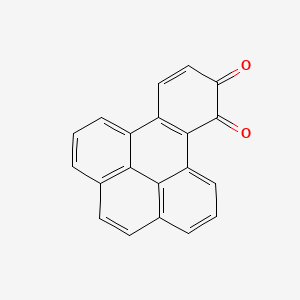
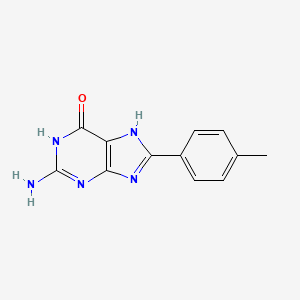
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

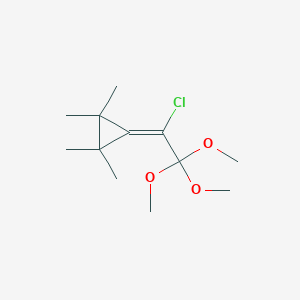
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
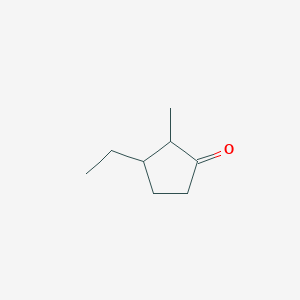
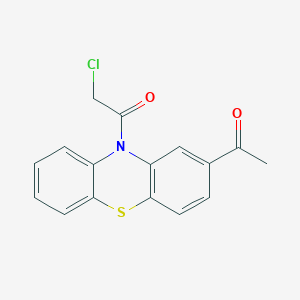
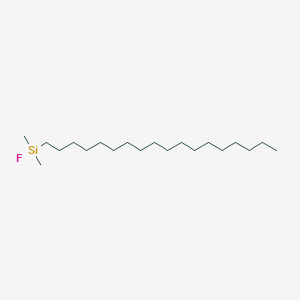
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
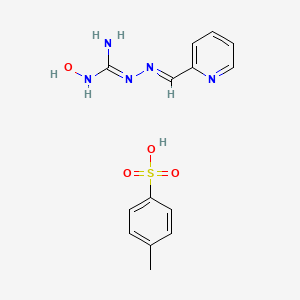
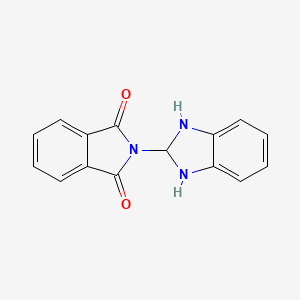
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
